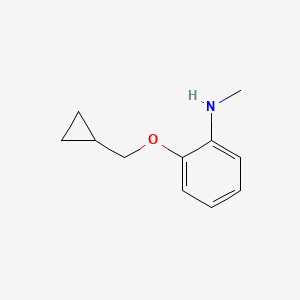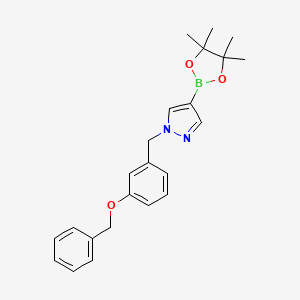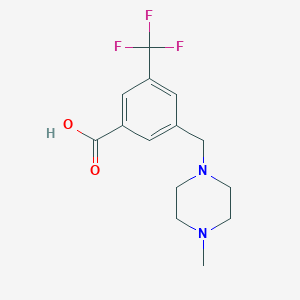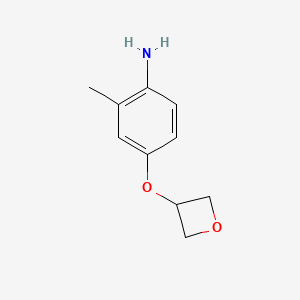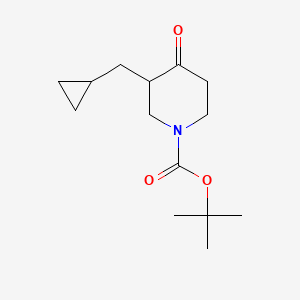![molecular formula C14H17BrFNO2 B1408237 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704121-90-3](/img/structure/B1408237.png)
8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
The compound “8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spiro[4.5]decane core, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a bromo and a fluoro substituent on the benzyl group .
Molecular Structure Analysis
The molecular structure of “8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is complex due to the presence of multiple functional groups and a spirocyclic core . The spiro[4.5]decane core consists of two rings of different sizes (a four-membered and a five-membered ring) sharing a single atom .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts reduced basicity and reactivity compared to chlorinated and brominated analogs . The compound could serve as a precursor in the synthesis of fluoropyridines, which are used in various biological applications, including as imaging agents for local radiotherapy of cancer .
-substituted pyridines. .Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification. The compound could be used to develop new agrochemicals with enhanced physical, biological, and environmental properties .
Pharmaceutical Development
Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The compound could be a valuable synthetic block in the development of new fluorinated medicinal candidates, given the increasing interest in fluorinated chemicals .
Biological Activity of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties. The compound could be modified to create new indole derivatives with potential therapeutic applications .
Cancer Research
Tropomyosin receptor kinases (TRKs) are associated with cell proliferation and differentiation, and their overexpression can lead to cancer. The compound could be used as a scaffold for the design of new TRK inhibitors, contributing to cancer treatment research .
properties
IUPAC Name |
8-[(4-bromo-3-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c15-12-2-1-11(9-13(12)16)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJVVPKBYQICGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



